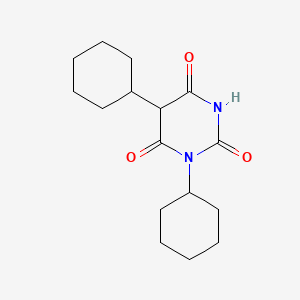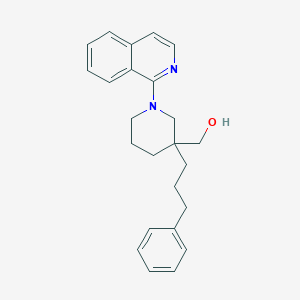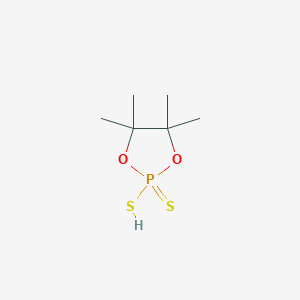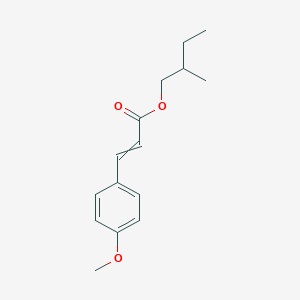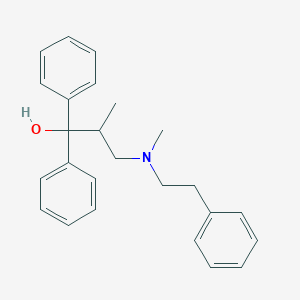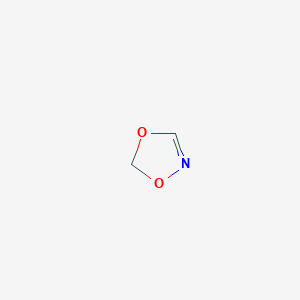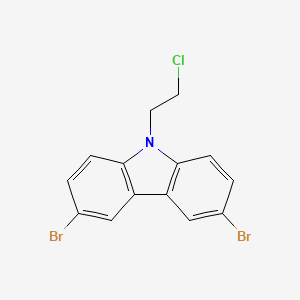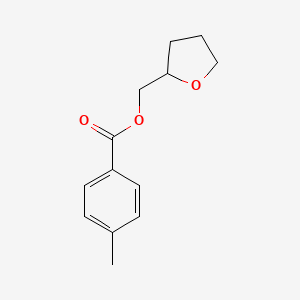![molecular formula C6H9N7O B14750526 3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)
3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide is a pyrazine derivative known for its versatile pharmacological activities. Pyrazine derivatives are widely recognized for their diverse biological activities, making them significant in various fields such as pharmaceuticals, perfumeries, and food industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide typically involves the reaction of 3,5-diaminopyrazine-2-carboxamide with hydrazine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Various nucleophiles; conditionsdepends on the nucleophile and desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazine derivatives with different functional groups .
Scientific Research Applications
3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it may interfere with nucleic acid synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3,5-diamino-6-chloro-N-(N-(2,6-dichlorobenzoyl)carbamimidoyl)pyrazine-2-carboxamide: Known for its ability to modulate alternative splicing in cancer cells.
Amiloride: A potassium-sparing diuretic with similar structural features and biological activities.
Uniqueness
3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide stands out due to its unique combination of amino and hydrazinylidenemethyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H9N7O |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H9N7O/c7-3-1-10-4(5(8)13-3)6(14)11-2-12-9/h1-2H,9H2,(H4,7,8,13)(H,11,12,14) |
InChI Key |
JKSXQQGGLYZARU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(N=C(C(=N1)C(=O)N/C=N/N)N)N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)NC=NN)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
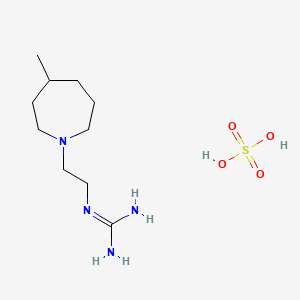
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
